2-(4-Bromophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide
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Overview
Description
2-(4-Bromophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a diphenylpropyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide typically involves the reaction of 4-bromobenzyl chloride with diphenylacetonitrile in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to a reaction with 3,3-diphenylpropylamine to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodophenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide
- 2-(4-Fluorophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide
- 2-(4-Methylphenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide
Uniqueness
2-(4-Bromophenyl)-2-phenyl-N-(3,3-diphenylpropyl)-acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C29H26BrNO |
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Molecular Weight |
484.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-(3,3-diphenylpropyl)-2-phenylacetamide |
InChI |
InChI=1S/C29H26BrNO/c30-26-18-16-25(17-19-26)28(24-14-8-3-9-15-24)29(32)31-21-20-27(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19,27-28H,20-21H2,(H,31,32) |
InChI Key |
ADJIIHSTLRSGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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